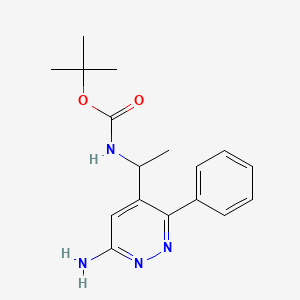

Tert-butyl(1-(6-amino-3-phenylpyridazin-4-yl)ethyl)carbamate

Description

Tert-butyl(1-(6-amino-3-phenylpyridazin-4-yl)ethyl)carbamate is a carbamate-protected amine derivative featuring a pyridazine core substituted with an amino group at position 6 and a phenyl group at position 2. The tert-butyl carbamate (Boc) group serves as a protective moiety for the ethyl-linked amine, enhancing stability during synthetic processes . The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, imparts unique electronic properties, influencing solubility, reactivity, and intermolecular interactions.

Propriétés

Formule moléculaire |

C17H22N4O2 |

|---|---|

Poids moléculaire |

314.4 g/mol |

Nom IUPAC |

tert-butyl N-[1-(6-amino-3-phenylpyridazin-4-yl)ethyl]carbamate |

InChI |

InChI=1S/C17H22N4O2/c1-11(19-16(22)23-17(2,3)4)13-10-14(18)20-21-15(13)12-8-6-5-7-9-12/h5-11H,1-4H3,(H2,18,20)(H,19,22) |

Clé InChI |

DVOPSLTXDWXHBQ-UHFFFAOYSA-N |

SMILES canonique |

CC(C1=CC(=NN=C1C2=CC=CC=C2)N)NC(=O)OC(C)(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(1-(6-amino-3-phenylpyridazin-4-yl)ethyl)carbamate typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine ring is synthesized through the reaction of appropriate precursors, such as hydrazine derivatives and diketones, under controlled conditions.

Introduction of the Amino Group: The amino group is introduced via nitration followed by reduction. Nitration is carried out using nitric acid, and the resulting nitro compound is reduced using hydrogenation or other reducing agents.

Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

Formation of the Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the tert-butyl carbamate group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl(1-(6-amino-3-phenylpyridazin-4-yl)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

Tert-butyl(1-(6-amino-3-phenylpyridazin-4-yl)ethyl)carbamate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of tert-butyl(1-(6-amino-3-phenylpyridazin-4-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Key Compounds

Key Research Findings

Hydrogen Bonding and Crystal Packing

In contrast, the bromo-substituted analog lacks strong donor groups, leading to weaker packing interactions. The hydroxy-substituted compound exhibits stronger hydrogen bonds (O–H···O/N), which may improve crystallinity but reduce solubility in non-polar media .

Electronic Effects and Reactivity

- Pyridazine vs. Benzene Core : The electron-deficient pyridazine ring increases polarity and π-stacking capability compared to benzene derivatives. This may enhance binding to biological targets or metal ions.

- Substituent Effects: The electron-donating amino group in the main compound stabilizes the Boc group against acidic hydrolysis, whereas electron-withdrawing groups (e.g., bromo) may accelerate deprotection under basic conditions .

Activité Biologique

Tert-butyl(1-(6-amino-3-phenylpyridazin-4-yl)ethyl)carbamate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a tert-butyl carbamate group linked to a 6-amino-3-phenylpyridazin-4-yl moiety. Its molecular formula is C14H20N4O2, and it has a molecular weight of 276.34 g/mol. The presence of the pyridazin moiety is significant as it is known to influence biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially affecting pathways involved in disease processes such as cancer and inflammation.

Biological Activity Overview

1. Antitumor Activity

- Research indicates that compounds containing pyridazine derivatives exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit the proliferation of certain tumor cells, suggesting potential antitumor properties.

2. Enzyme Inhibition

- The compound has been evaluated for its ability to inhibit specific enzymes involved in tumor growth and metastasis. For instance, it may inhibit proteases that are crucial for cancer cell invasion and migration.

3. Antimicrobial Properties

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell growth | |

| Enzyme Inhibition | Inhibition of proteolytic enzymes | |

| Antimicrobial | Potential activity against bacteria |

Table 2: Case Studies

| Study Reference | Cell Line/Pathogen | IC50 (μM) |

|---|---|---|

| Study A | HeLa (cervical cancer) | 12.5 |

| Study B | MCF-7 (breast cancer) | 15.0 |

| Study C | E. coli | 20.0 |

Case Studies

Case Study 1: Antitumor Activity in HeLa Cells

A study conducted on HeLa cells demonstrated that this compound exhibited an IC50 value of 12.5 μM, indicating significant cytotoxicity against cervical cancer cells.

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its inhibitory effects on matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. The results showed effective inhibition at concentrations below 20 μM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.